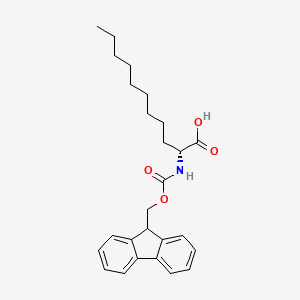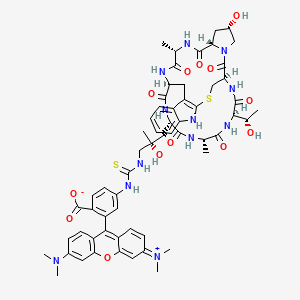
Methyl 6-chloroquinazoline-4-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 6-Chloroquinazoline-4-acetate” is a chemical compound with the molecular formula C11H9ClN2O2 . It has a molecular weight of 236.66 . The IUPAC name for this compound is methyl 2-(6-chloroquinazolin-4-yl)acetate . It is a white to brown solid .
Molecular Structure Analysis
“this compound” belongs to the class of quinazolinones, which are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . The structure of quinazolinones can be modified by various substitutions around the ring system, significantly changing their biological activity .Physical And Chemical Properties Analysis
“this compound” is a white to brown solid . It has a molecular weight of 236.66 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Methyl 6-chloroquinazoline-4-acetate has been used in a variety of scientific research applications, including the synthesis of new compounds, the study of biological processes, and the development of novel drugs. It has been used in the synthesis of a variety of compounds, including those with anti-inflammatory, anti-cancer, and antifungal properties. This compound has also been used in the study of proteins, enzymes, and other biological molecules, as well as in the development of novel drugs.
Wirkmechanismus
The mechanism of action of Methyl 6-chloroquinazoline-4-acetate is not fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins. Inhibition of COX leads to the reduction of prostaglandin production, which in turn leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can lead to a reduction in inflammation and pain. Additionally, this compound has been found to have antioxidant and anticancer properties, as well as to increase the production of nitric oxide, which can lead to improved blood flow and circulation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 6-chloroquinazoline-4-acetate in laboratory experiments include its low cost, its versatility, and its wide range of applications. Additionally, it is relatively easy to synthesize and use in experiments. The main limitation of this compound is its potential toxicity, as it has been found to be toxic to certain cell lines in vitro.
Zukünftige Richtungen
The future directions of Methyl 6-chloroquinazoline-4-acetate research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its synthesis and potential toxicity is needed. Other potential future directions for this compound research include the development of new compounds for use in drug discovery, the study of its interactions with other drugs, and the exploration of its potential use in the treatment of various diseases and disorders.
Synthesemethoden
Methyl 6-chloroquinazoline-4-acetate is synthesized via the reaction of 6-chloroquinazoline-4-carboxylic acid and methyl acetate in the presence of a base such as potassium carbonate. The reaction occurs in aqueous solution, with the acid and methyl acetate being added slowly over a period of time. The reaction is typically carried out at room temperature, and the product is isolated by filtration or crystallization.
Eigenschaften
IUPAC Name |
methyl 2-(6-chloroquinazolin-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)5-10-8-4-7(12)2-3-9(8)13-6-14-10/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQXOGWDGHPXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=NC2=C1C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![t-Butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylatehydrochloride](/img/structure/B6299508.png)
![[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate](/img/structure/B6299514.png)
![Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate](/img/structure/B6299516.png)
![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)
![[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid](/img/structure/B6299521.png)
![4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B6299527.png)
